Cas no 76041-78-6 (2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-)

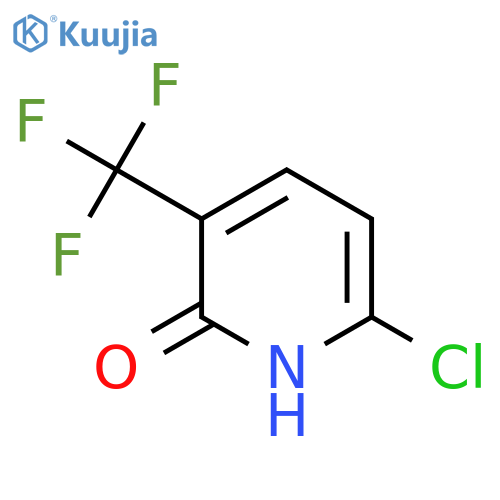

76041-78-6 structure

商品名:2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-

CAS番号:76041-78-6

MF:C6H3ClF3NO

メガワット:197.542330980301

MDL:MFCD22546824

CID:4902560

PubChem ID:13491779

2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-

- AB82622

- 6-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine

- 6-chloro-3-(trifluoromethyl)-1H-pyridin-2-one

- 6-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-OL

-

- MDL: MFCD22546824

- インチ: 1S/C6H3ClF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12)

- InChIKey: VMXYBTNCPYMDGZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(F)(F)F)C(N1)=O

計算された属性

- せいみつぶんしりょう: 196.9855259g/mol

- どういたいしつりょう: 196.9855259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 29.1

2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682261-250mg |

6-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one |

76041-78-6 | 98% | 250mg |

¥14931.00 | 2024-07-28 | |

| Alichem | A029010484-250mg |

6-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine |

76041-78-6 | 95% | 250mg |

$1009.40 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1105068-5g |

6-chloro-3-(trifluoromethyl)pyridin-2-ol |

76041-78-6 | 95% | 5g |

$3800 | 2024-07-23 | |

| Alichem | A029010484-1g |

6-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine |

76041-78-6 | 95% | 1g |

$3068.70 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1105068-5g |

6-chloro-3-(trifluoromethyl)pyridin-2-ol |

76041-78-6 | 95% | 5g |

$2400 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1105068-5g |

6-chloro-3-(trifluoromethyl)pyridin-2-ol |

76041-78-6 | 95% | 5g |

$2400 | 2025-02-27 |

2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)- 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179

76041-78-6 (2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 857369-11-0(2-Oxoethanethioamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量